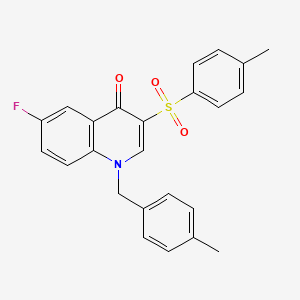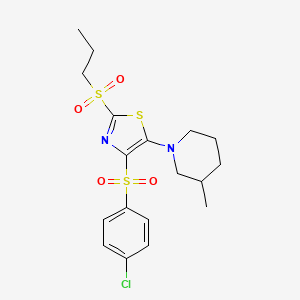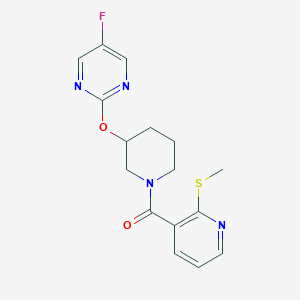![molecular formula C12H7ClN2OS2 B2776929 N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide CAS No. 899732-66-2](/img/structure/B2776929.png)
N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazole family and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has revealed that certain derivatives of N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide exhibit significant antitumor effects. For example, compounds synthesized with modifications on the benzothiazole and thiophene groups demonstrated a high ability to inhibit the in vitro growth of human tumor cells, suggesting that these derivatives are promising for the development of new anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Antimicrobial and Anti-inflammatory Properties
Several studies have focused on the synthesis of benzothiazole derivatives for their antimicrobial and anti-inflammatory properties. For instance, benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives were synthesized and evaluated for their antimicrobial effectiveness against various bacterial and fungal strains, showing moderate to good inhibition (Gilani et al., 2016). Additionally, another study synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which showed significant anti-inflammatory activity and psychotropic effects in vivo, alongside cytotoxic effects against tumor cell lines, indicating a wide range of therapeutic potentials (Zablotskaya et al., 2013).
Synthesis Methodologies
The research also extends to the development of synthesis methodologies for benzothiazole derivatives, emphasizing green chemistry approaches. Recent advances in this area include the synthesis of benzothiazole compounds from condensation and cyclization reactions, with a focus on environmentally friendly processes. These advancements are crucial for the scalable production of benzothiazole derivatives for pharmaceutical applications (Gao et al., 2020).
Mecanismo De Acción
Target of Action
N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide, also known as N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-carboxamide, is a compound that has been found to interact with several targets. Thiazole derivatives, including benzothiazoles, have been reported to exhibit diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in Alzheimer’s disease .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of AChE and MAO-B can impact the cholinergic signaling pathway and monoamine metabolism, respectively . These changes can have downstream effects on neuronal function and other biological processes.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, inhibition of AChE and MAO-B can lead to increased acetylcholine levels and decreased monoamine metabolism, respectively, which can affect neuronal function .
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-11-4-3-9(18-11)12(16)15-7-1-2-8-10(5-7)17-6-14-8/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDKLKURKEPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Cl)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776848.png)

![1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl-](/img/structure/B2776852.png)

![2-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2776854.png)
![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2776855.png)
![1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2776856.png)
![lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate](/img/structure/B2776858.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776859.png)

![N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2776863.png)
![2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2776864.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2776867.png)
